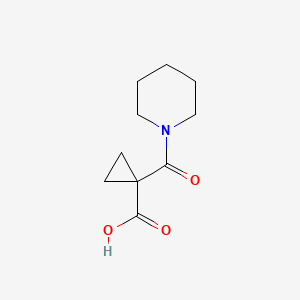![molecular formula C8H5ClIN3O B12987355 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12987355.png)
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Méthodes De Préparation
The synthesis of 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve the use of deep eutectic solvents (DES) to provide a more environmentally benign and scalable process. DES offers advantages such as high yield, simple work-up procedures, and reduced use of toxic reagents .
Analyse Des Réactions Chimiques
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols under appropriate conditions to replace the chlorine or iodine atoms with other functional groups
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of anti-tumor activity, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
- Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C8H5ClIN3O |
|---|---|
Poids moléculaire |
321.50 g/mol |
Nom IUPAC |
7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClIN3O/c1-4-7(10)8-11-5(3-14)2-6(9)13(8)12-4/h2-3H,1H3 |
Clé InChI |
MOFZADXEEWYKJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC(=NC2=C1I)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


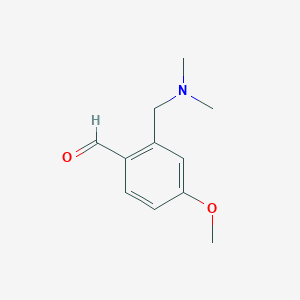

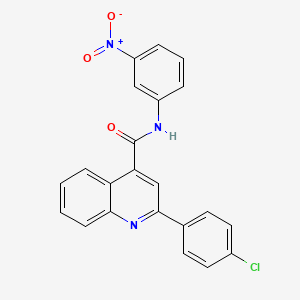
![8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12987286.png)
![1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol](/img/structure/B12987288.png)
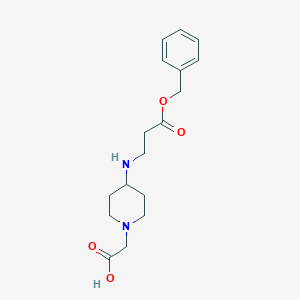
![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12987309.png)
![Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12987313.png)

![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)
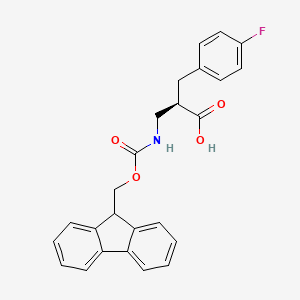

![(7AR,11aS)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B12987335.png)
